

Methyclothiazide Solubility in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Methyclothiazide

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This technical guide provides a comprehensive overview of the solubility of **methyclothiazide** in various organic solvents. Understanding the solubility characteristics of an active pharmaceutical ingredient (API) like **methyclothiazide** is fundamental for drug development, from early-stage formulation to ensuring bioavailability. This document consolidates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Quantitative and Qualitative Solubility Data

The solubility of **methyclothiazide** varies significantly across different organic solvents, a critical consideration for solvent selection in manufacturing processes, formulation development, and analytical testing. The following tables summarize the available solubility data.

Table 1: Quantitative Solubility of **Methyclothiazide**

Solvent	Solubility (mg/mL)	Molar Solubility (mM)	Comments
Dimethyl Sulfoxide (DMSO)	72	199.88	Sonication may be required to facilitate dissolution.
Ethanol	4.0	11.10	[1]
Methanol	3.9	10.83	

Table 2: Qualitative Solubility of **Methyclothiazide**

Solvent	USP Descriptor	Description
Acetone	Freely Soluble	1 part of solute dissolves in 1 to 10 parts of solvent.[2][3]
Pyridine	Freely Soluble	1 part of solute dissolves in 1 to 10 parts of solvent.[2][3]
Methanol	Sparingly Soluble	1 part of solute dissolves in 30 to 100 parts of solvent.[2][3]
Alcohol (Ethanol)	Slightly Soluble	1 part of solute dissolves in 100 to 1000 parts of solvent.[2][3]
Chloroform	Very Slightly Soluble	1 part of solute dissolves in 1000 to 10,000 parts of solvent.[2][3]
Benzene	Very Slightly Soluble	1 part of solute dissolves in 1000 to 10,000 parts of solvent.[2][3]

Note: The qualitative descriptions are based on the United States Pharmacopeia (USP) definitions.

Experimental Protocol: Equilibrium Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of **methyclothiazide** in an organic solvent. This method is considered the gold standard for generating reliable thermodynamic solubility data.

2.1. Materials and Equipment

- **Methyclothiazide** (pure, crystalline powder)
- Selected organic solvents (HPLC grade)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker or rotator in a temperature-controlled environment
- Syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical balance

2.2. Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **methyclothiazide** to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be visually apparent.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

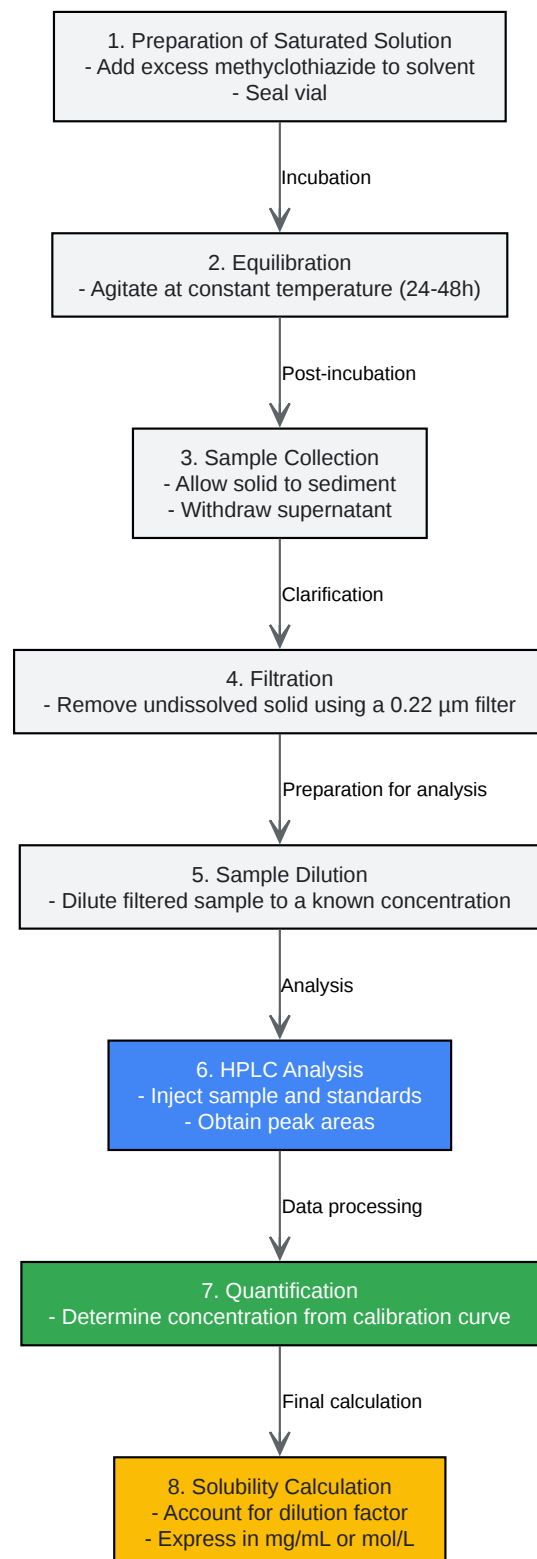
- Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
 - Carefully withdraw an aliquot of the supernatant using a syringe.
 - Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
- Quantification by HPLC:
 - Prepare a series of standard solutions of **methyclothiazide** of known concentrations in the respective organic solvent.
 - Dilute the filtered sample solutions with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.
 - Analyze the standard and sample solutions using a validated HPLC method. A typical method would involve a C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength where **methyclothiazide** has maximum absorbance.
 - Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
 - Determine the concentration of **methyclothiazide** in the diluted sample solutions from the calibration curve.
- Calculation of Solubility:
 - Calculate the original concentration of **methyclothiazide** in the saturated solution by accounting for the dilution factor.

- Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of **methyclothiazide** solubility using the shake-flask method.

Workflow for Equilibrium Solubility Determination



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Caption: Experimental workflow for determining **methyclothiazide** solubility.

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